3-(Chloromethyl)-5-methylheptane
Description
3-(Chloromethyl)-5-methylheptane is a branched aliphatic hydrocarbon featuring a chloromethyl group (-CH2Cl) at the third carbon and a methyl group (-CH3) at the fifth carbon of a seven-carbon chain. This compound belongs to the class of alkyl halides, where the chlorine atom’s electronegativity and the branching pattern influence its physical, chemical, and biological properties.
Properties
Molecular Formula |
C9H19Cl |
|---|---|
Molecular Weight |
162.70 g/mol |
IUPAC Name |
3-(chloromethyl)-5-methylheptane |
InChI |
InChI=1S/C9H19Cl/c1-4-8(3)6-9(5-2)7-10/h8-9H,4-7H2,1-3H3 |
InChI Key |
TUGLDQAYBNWVMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(CC)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-5-methylheptane typically involves the chloromethylation of 5-methylheptane. This can be achieved through the reaction of 5-methylheptane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl2). The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the chloromethylation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)-5-methylheptane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of methyl groups.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxylation.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Alcohols, amines, thioethers.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Methyl derivatives.
Scientific Research Applications
3-(Chloromethyl)-5-methylheptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-methylheptane involves its reactivity due to the presence of the chloromethyl group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in substitution reactions, the nucleophile attacks the carbon bearing the chlorine atom, leading to the displacement of the chloride ion and formation of a new bond.
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
a. 5-Chloro-2-methylheptane and 2-Chloro-5-methylheptane
These positional isomers differ in the placement of the chlorine atom and methyl group (Figure 1). The chlorine’s position significantly affects reactivity:
- 5-Chloro-2-methylheptane : The chlorine at the fifth carbon (near the chain’s center) may exhibit higher steric hindrance, reducing nucleophilic substitution (SN2) rates compared to terminal analogs .
- 2-Chloro-5-methylheptane : The chlorine at the second carbon (closer to the branch) may favor elimination (E2) over substitution due to proximity to the methyl group’s steric bulk .
Table 1: Physical Properties of Structural Isomers
| Compound | Molecular Weight (g/mol) | Boiling Point (°C, estimated) | Reactivity Profile |
|---|---|---|---|
| 3-(Chloromethyl)-5-methylheptane | 162.67 | ~160–170 | Moderate SN2, potential E2 |
| 5-Chloro-2-methylheptane | 162.67 | ~155–165 | Low SN2, high steric hindrance |
| 2-Chloro-5-methylheptane | 162.67 | ~150–160 | High E2, low substitution |
b. 3-Ethyl-5-methylheptane
Replacing the chloromethyl group with an ethyl (-CH2CH3) eliminates halogen-driven polarity. This results in:
Functional Group Analogs
a. N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide
This benzisoxazole derivative shares a reactive chloromethyl group but incorporates a heterocyclic ring. Key differences include:
- Reactivity : The chloromethyl group in this compound undergoes nucleophilic substitution to form derivatives for drug development, a trait likely shared with this compound .
b. 3-(Chloromethyl)pyridine-HCl
This pyridine-based chlorinated compound exhibits:
Alkenes and Halogenated Alkanes
a. (3E)-5-Methyl-3-heptene
This unsaturated analog lacks the chloromethyl group, leading to:
- Lower density and boiling point : ~120–130°C due to weaker van der Waals forces .
- Reduced chemical reactivity : Absence of halogen limits participation in substitution reactions.
b. Bis(Chloromethyl)Ether (BCME)
A highly toxic chlorinated ether with:
- Carcinogenicity: Strong association with lung cancer in industrial settings .
Research Implications and Gaps
Biological Activity
3-(Chloromethyl)-5-methylheptane is an organic compound that belongs to the class of alkyl halides, specifically a chloromethyl derivative of heptane. Its molecular formula is CHCl, with a molecular weight of approximately 148.67 g/mol. The compound features a chlorine atom attached to the third carbon of a heptane chain, which also has a methyl group at the fifth carbon position. This unique structure contributes to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.
The synthesis of this compound can be achieved through various methods, including:
- Alkylation reactions : Utilizing suitable alkyl halides and nucleophiles.
- Radical reactions : Employing radical initiators to facilitate chlorination at specific positions.
- Substitution reactions : Targeting the chloromethyl group for further chemical modifications.
The chloromethyl group significantly influences the compound's reactivity, allowing it to participate in nucleophilic substitution reactions, which are crucial for synthesizing complex organic molecules.
Biological Activity Overview
While specific biological activity data for this compound is limited, compounds with similar structures often exhibit various biological effects. The presence of the chloromethyl group can influence interactions with biological molecules, potentially affecting biochemical pathways. Below are some relevant findings regarding its biological activity:
- Reactivity with Biological Molecules : The chloromethyl moiety can act as an electrophile, allowing it to react with nucleophilic sites on proteins and nucleic acids. This property is often exploited in drug design and development.
- Pharmacological Applications : Compounds that share structural similarities with this compound have been investigated for their potential as pharmaceutical agents. For instance, chlorinated compounds are frequently studied for their anticancer properties due to their ability to alkylate DNA and disrupt cellular processes.
Case Studies and Research Findings
- Alkylating Agents in Cancer Therapy :
- Toxicological Studies :
- Toxicological assessments of similar chlorinated compounds reveal insights into their safety profiles. For instance, chronic exposure to certain alkyl halides has been linked to hepatotoxicity and neurotoxicity in animal models, emphasizing the need for careful evaluation when considering these compounds for therapeutic use .
Comparative Analysis of Similar Compounds
| Compound | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | CHCl | Chlorine at C-3; methyl at C-5 | Potential electrophilic reactivity |
| 1-Chloro-2-ethylhexane | CHCl | Chlorine at terminal position | Used primarily as a solvent |
| 2-Ethylhexyl chloride | CHCl | Different branching; distinct physical properties | Solvent and intermediate in synthesis |
| Isooctyl chloride | CHCl | Isomeric structure; distinct reactivity | Investigated for various biological effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
